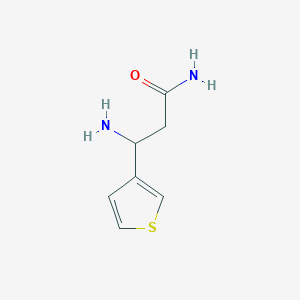
3-Amino-3-(thiophen-3-YL)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(thiophen-3-yl)propanamide: is an organic compound with the molecular formula C7H10N2OS It consists of a thiophene ring substituted at the third position with an amino group and a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(thiophen-3-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with thiophene, which is a five-membered aromatic ring containing sulfur.
Functionalization: The thiophene ring is functionalized at the third position to introduce an amino group. This can be achieved through nitration followed by reduction or direct amination.
Chain Extension: The amino-functionalized thiophene is then reacted with acrylonitrile to introduce the propanamide chain. This step may involve catalytic hydrogenation or other suitable conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:
Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to facilitate the reduction of intermediates.
Amination Reactions: Employing ammonia or amines under controlled conditions to introduce the amino group.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(thiophen-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Thiophene sulfoxides, thiophene sulfones.
Reduction Products: 3-Amino-3-(thiophen-3-yl)propylamine.
Substitution Products: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand: Acts as a ligand in coordination chemistry.
Biology and Medicine:
Biological Probes: Used in the design of probes for studying biological systems.
Industry:
Materials Science: Incorporated into polymers and materials for electronic applications.
Catalysis: Employed as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Amino-3-(thiophen-3-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions, while the amino and amide groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to desired biological effects.
Comparison with Similar Compounds
3-Amino-3-(thiophen-2-yl)propanamide: Similar structure but with the amino group at the second position of the thiophene ring.
3-Amino-3-(furan-3-yl)propanamide: Contains a furan ring instead of a thiophene ring.
3-Amino-3-(pyridin-3-yl)propanamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness: 3-Amino-3-(thiophen-3-yl)propanamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable in specific applications.
Properties
Molecular Formula |
C7H10N2OS |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
3-amino-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C7H10N2OS/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H2,9,10) |
InChI Key |
NEDPQSFIWGVJSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


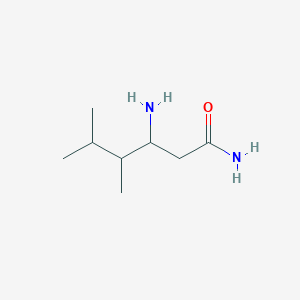
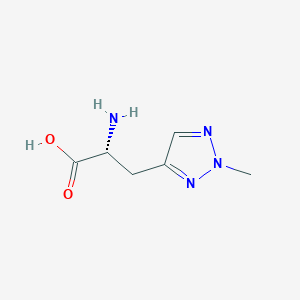
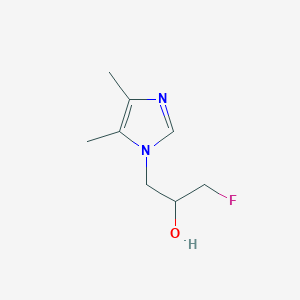
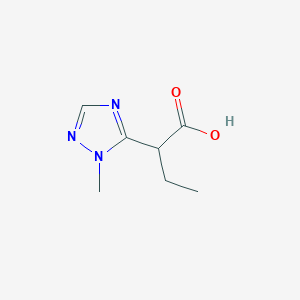
![1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide](/img/structure/B13315273.png)
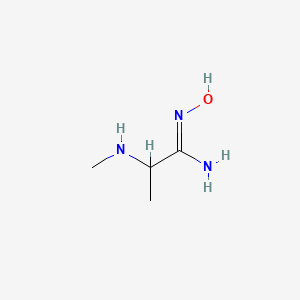
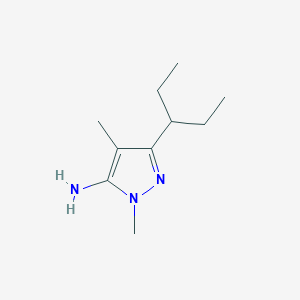


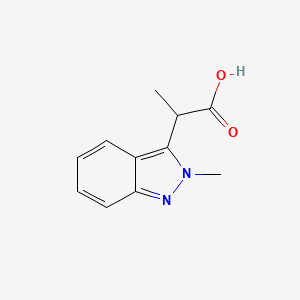
![4-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13315315.png)
![Butyl[(3,5-dimethylphenyl)methyl]amine](/img/structure/B13315326.png)
amine](/img/structure/B13315327.png)
![1-[(1-Methyl-2,3-dihydro-1H-indol-5-yl)amino]propan-2-ol](/img/structure/B13315331.png)
